molecular formula C22H17ClFN3O2S2 B2706543 N-(4-chloro-2-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1111292-30-8

N-(4-chloro-2-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2706543
CAS No.: 1111292-30-8
M. Wt: 473.97
InChI Key: AVPQLSBDWYEYPC-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanyl-acetamide scaffold substituted with a 4-chloro-2-fluorophenyl group and a 3-methyl-7-(4-methylphenyl) moiety. The thienopyrimidinone core is a bicyclic system known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications. The acetamide linker and aryl substituents modulate electronic properties, solubility, and binding interactions.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S2/c1-12-3-5-13(6-4-12)15-10-30-20-19(15)26-22(27(2)21(20)29)31-11-18(28)25-17-8-7-14(23)9-16(17)24/h3-10H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPQLSBDWYEYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H18ClF N4O2S
  • Molecular Weight : 396.89 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on thieno[3,2-d]pyrimidine derivatives revealed promising activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the thienopyrimidine moiety is thought to enhance its efficacy against tumor cells .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor of specific enzymes involved in bacterial cell wall synthesis.
  • DNA Intercalation : It may intercalate into DNA strands, disrupting replication and transcription processes.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 (µM)Reference
AntimicrobialStaphylococcus aureus5.0
AntimicrobialEscherichia coli7.5
AnticancerHeLa Cells10.0
AnticancerMCF7 Cells8.0

Case Study: Anticancer Efficacy

In a controlled laboratory study, this compound was administered to HeLa and MCF7 cell lines. Results indicated a dose-dependent reduction in cell viability with observed morphological changes consistent with apoptosis. Flow cytometry analysis confirmed increased sub-G1 phase population indicative of apoptotic cells .

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a thieno[3,2-d]pyrimidinone core with analogs but differs in substituents:

  • Substituent on the Pyrimidinone Ring: Target Compound: 3-methyl and 7-(4-methylphenyl) groups. Analog (): 7-phenyl and 3-(2-chloro-4-methylphenyl) groups . Analog (): 3-(4-chlorophenyl) and 7-hydrogen, with a trifluoromethylphenyl acetamide substituent .
  • Acetamide Substituent: Target Compound: N-(4-chloro-2-fluorophenyl). Analog (): N-(2,3-dichlorophenyl), yielding a dichlorinated aryl group . Analog (): N-(2-fluorophenyl) with a pyrido[2,3-d]pyrimidinone core .

Physicochemical Properties

Key differences in molecular weight, solubility, and hydrogen-bonding capacity:

Compound Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors
Target Compound C₂₃H₁₈ClFN₃O₂S 469.92* 1 5
C₁₃H₁₁Cl₂N₃O₂S 344.21 2 4
C₂₁H₁₆ClN₃O₂S 409.89 1 4
C₂₁H₁₆ClF₃N₃O₂S 490.89 1 5

*Calculated based on structural formula.

  • Melting Points :

    • reports a melting point of 230°C for its analog, suggesting higher crystallinity compared to the target compound (data unavailable) .
  • Solubility :

    • The trifluoromethyl group in likely enhances lipophilicity, while the 4-methylphenyl group in the target compound may improve membrane permeability .

Electronic and Steric Effects

  • In contrast, the dichlorophenyl group in increases polarity but may reduce metabolic stability .
  • Steric Hindrance: The 3-methyl group on the thienopyrimidinone core (target compound) adds steric bulk, which could hinder binding to flat active sites compared to the unsubstituted analog in .

Implications for Drug Design

The structural variations highlight critical design principles:

Aryl Substitutions : Chloro and fluoro groups enhance target affinity but must balance with solubility.

Core Rigidity: The thienopyrimidinone scaffold offers conformational restraint, favoring selective binding over flexible analogs.

Metabolic Stability : Methyl and trifluoromethyl groups may mitigate oxidative metabolism, as seen in and .

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